molecular formula C7H6F3NO3S B074078 4-(Trifluoromethoxy)benzenesulfonamide CAS No. 1513-45-7

4-(Trifluoromethoxy)benzenesulfonamide

Cat. No. B074078
CAS RN: 1513-45-7
M. Wt: 241.19 g/mol
InChI Key: RGOJCHYYBKMRLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)benzenesulfonamide and its derivatives involves multiple steps and methodologies. One approach involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide to generate 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides under mild conditions, yielding moderate to good yields (Xiao et al., 2013). Another efficient nine-step synthesis pathway has been developed to create complex benzenesulfonamide derivatives starting from 4-nitro-2-(trifluoromethyl)aniline (Wu et al., 2013).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 4-(Trifluoromethoxy)benzenesulfonamide derivatives have been extensively studied. Techniques such as FT-IR, NMR, UV–Vis, and X-ray crystallography have been used to characterize the compounds. Density Functional Theory (DFT) calculations have also been employed to understand the vibrational frequencies, chemical shifts, and molecular electrostatic potential, offering insights into the molecular geometry and electronic properties (Ceylan et al., 2015).

Scientific Research Applications

  • Catalyst and Reagent in Organic Synthesis:

    • 4-(Trifluoromethyl)benzenesulfonamide has been used as a nitrogen source in catalyst-free and metal-free bromoamidation of unactivated olefins (Yu et al., 2015).
    • The compound has been involved in the synthesis of diverse scaffolds through reactions with various immobilized primary amines and benzenesulfonyl chloride (Fülöpová & Soural, 2015).
  • Bioactivity and Medicinal Chemistry:

    • A series of derivatives of 4-(Trifluoromethoxy)benzenesulfonamide have been synthesized and evaluated for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some showed promising cytotoxic activities and strong inhibition of human cytosolic isoforms (Gul et al., 2016).
    • Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX have been developed for potential therapeutic applications in diseases like cancer (Lolak et al., 2019).
  • Material and Analytical Chemistry:

    • An easily accessible colorimetric and fluorescence probe 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS) was developed for the selective and sensitive detection of Sn2+ in an aqueous solution, demonstrating its utility in bioimaging and possibly in sensor technologies (Ravichandiran et al., 2020).

Safety And Hazards

4-(Trifluoromethoxy)benzenesulfonamide can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJCHYYBKMRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380415
Record name 4-(Trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzenesulfonamide

CAS RN

1513-45-7
Record name 4-(Trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
H Yoshioka, A Yamada, Y Nishiyama… - Bioorganic & Medicinal …, 2017 - Elsevier
N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as a novel class of nonsteroidal glucocorticoid receptor (GR) modulators, which are promising drug …
Number of citations: 7 www.sciencedirect.com
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
WC Chen, Y Simanjuntak, LW Chu… - Journal of Medicinal …, 2020 - ACS Publications
Emerging and resurging mosquito-borne flaviviruses are an important public health challenge. The increased prevalence of dengue virus (DENV) infection has had a significant …
Number of citations: 26 pubs.acs.org
F Shi, MK Tse, S Zhou, MM Pohl, J Radnik… - Journal of the …, 2009 - ACS Publications
The environmentally benign synthesis of carbon−nitrogen bonds continues to be an active and challenging field of chemical research. Here, a novel, environmentally benign method for …
Number of citations: 275 pubs.acs.org
S Chen, Y Li, Y Wang, Z Li, C Peng, Y Feng… - …, 2021 - ACS Publications
Solid polymer electrolytes (SPEs), with improved energy densities and operational safety, have replaced liquid electrolytes in next-generation Li metal batteries (LMBs). However, the …
Number of citations: 24 pubs.acs.org
J Du, P Liu, Y Zhu, G Wang, S **ng, T Liu, J **a… - European Journal of …, 2023 - Elsevier
Herein, two series of tryptanthrin derivatives with benzenesulfonamide substituents were designed and synthesized to discover novel anti-inflammatory agents. The anti-inflammatory …
Number of citations: 6 www.sciencedirect.com
P Qu, C Sun, J Ma, F Li - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The water‐soluble iridium complex {Cp*Ir[6,6′‐(OH) 2 bpy](H 2 O)}[OTf] 2 (Cp*=η 5 ‐pentamethylcyclopentadienyl, bpy=2,2′‐bipyridine) was found to be a general and highly efficient …
Number of citations: 111 onlinelibrary.wiley.com
Y Ai, P Liu, R Liang, Y Liu, F Li - New Journal of Chemistry, 2019 - pubs.rsc.org
The iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 (Cp* = η5-pentamethylcyclopentadienyl, biimH2 = 2,2′-biimidazole) was synthesized and developed as a new-type of water-soluble …
Number of citations: 17 pubs.rsc.org
Z Li, Y Song, T Shao, S Huang, L Sun, J Hou - Chem Catalysis, 2022 - cell.com
By merging transition metal and heterogeneous photocatalyst, a metal-photoredox system has attracted more attention for cross-coupling of various dual photoredox catalysis. However, …
Number of citations: 8 www.cell.com
MJ Mphahlele, NM Magwaza, S Gildenhuys… - Journal of Fluorine …, 2023 - Elsevier
A secondary sulfonamido group (-NHSO 2 R) is prevalent in small organic molecules of pharmacological importance including non-steroidal anti-inflammatory agents. These drugs …
Number of citations: 0 www.sciencedirect.com

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